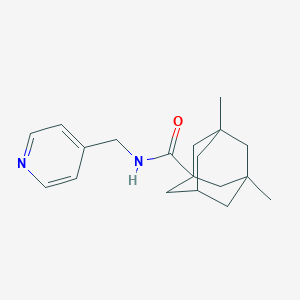
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is a synthetic organic compound characterized by its unique adamantane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction with an appropriate amine, such as 4-pyridinylmethylamine.
Methylation: The final step involves the methylation of the adamantane core at the 3 and 5 positions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted adamantane or pyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides structural rigidity, while the pyridine moiety can engage in π-π interactions or hydrogen bonding with target molecules. This compound may modulate biological pathways by inhibiting or activating specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-adamantanecarboxamide: Lacks the pyridine and methyl groups, resulting in different chemical properties.
3,5-dimethyladamantane: Lacks the carboxamide and pyridine groups, affecting its reactivity and applications.
N-(4-pyridinylmethyl)-1-adamantanecarboxamide: Lacks the methyl groups, influencing its steric and electronic properties.
Uniqueness
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is unique due to the combination of the adamantane core, pyridine moiety, and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-7-15-8-18(2,11-17)13-19(9-15,12-17)16(22)21-10-14-3-5-20-6-4-14/h3-6,15H,7-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZVEVZNJXUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide](/img/structure/B5309234.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5309236.png)
![(2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5309242.png)
![2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![(5-{1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5309256.png)
![(6Z)-2-butyl-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309258.png)
![4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide](/img/structure/B5309260.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)
![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B5309291.png)
![methyl 4-[(5E)-5-[(3-ethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5309299.png)
